(1-(2-Amino-5-(4-methylpiperazin-1-yl)phenyl)piperidin-4-yl)methanol (1-(2-Amino-5-(4-methylpiperazin-1-yl)phenyl)piperidin-4-yl)methanol
Brand Name: Vulcanchem
CAS No.: 2247849-75-6
VCID: VC6279913
InChI: InChI=1S/C17H28N4O/c1-19-8-10-20(11-9-19)15-2-3-16(18)17(12-15)21-6-4-14(13-22)5-7-21/h2-3,12,14,22H,4-11,13,18H2,1H3
SMILES: CN1CCN(CC1)C2=CC(=C(C=C2)N)N3CCC(CC3)CO
Molecular Formula: C17H28N4O
Molecular Weight: 304.438

(1-(2-Amino-5-(4-methylpiperazin-1-yl)phenyl)piperidin-4-yl)methanol

CAS No.: 2247849-75-6

Cat. No.: VC6279913

Molecular Formula: C17H28N4O

Molecular Weight: 304.438

* For research use only. Not for human or veterinary use.

(1-(2-Amino-5-(4-methylpiperazin-1-yl)phenyl)piperidin-4-yl)methanol - 2247849-75-6

Specification

CAS No. 2247849-75-6
Molecular Formula C17H28N4O
Molecular Weight 304.438
IUPAC Name [1-[2-amino-5-(4-methylpiperazin-1-yl)phenyl]piperidin-4-yl]methanol
Standard InChI InChI=1S/C17H28N4O/c1-19-8-10-20(11-9-19)15-2-3-16(18)17(12-15)21-6-4-14(13-22)5-7-21/h2-3,12,14,22H,4-11,13,18H2,1H3
Standard InChI Key BZSUUBNBKIBWIQ-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C2=CC(=C(C=C2)N)N3CCC(CC3)CO

Introduction

Chemical Identity and Structural Analysis

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name, (1-(2-amino-5-(4-methylpiperazin-1-yl)phenyl)piperidin-4-yl)methanol, reflects its polycyclic architecture. The molecular formula is C₁₇H₂₈N₄O, with a molecular weight of 304.44 g/mol . The structure integrates a piperidine ring (six-membered amine) linked to a para-substituted phenyl group bearing a 4-methylpiperazine moiety and a primary alcohol at the 4-position of the piperidine (Table 1).

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₇H₂₈N₄O
Molecular Weight304.44 g/mol
InChI Code1S/C₁₇H₂₈N₄O/c1-19-8-10-20...
InChI KeyBZSUUBNBKIBWIQ-UHFFFAOYSA-N

Spectroscopic Characterization

While direct spectroscopic data for this compound is limited, analogous piperazine-piperidine hybrids exhibit characteristic NMR and mass spectral patterns. For example, related triazole-pyridine derivatives demonstrate aromatic proton resonances at δ 6.5–8.0 ppm and aliphatic piperidine signals at δ 1.2–3.5 ppm . High-resolution mass spectrometry (HRMS) of similar compounds confirms molecular ion peaks matching theoretical masses .

Synthesis and Purification Strategies

Synthetic Pathways

The compound’s synthesis likely involves multistep functionalization of a piperidine precursor. A patented method for analogous 2-amino-4-substituted pyridines outlines a modular approach:

  • Amination: Coupling of 2-amino-5-bromophenylpiperidine with 4-methylpiperazine via Buchwald-Hartwig catalysis .

  • Hydroxymethylation: Introduction of the methanol group at the piperidine 4-position through reductive amination or Grignard addition .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
1Pd₂(dba)₃, XPhos, tBuOH, reflux82%
2NaBH₄, CH₃OH, 0°C to rt75%

Purification and Analysis

Purification typically employs flash column chromatography (e.g., dichloromethane/methanol gradients) to isolate the product . Purity assessments via HPLC and LC-MS are critical, given the compound’s potential use in pharmacological screens .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator